
2-(3-Thienylmethylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Thienylmethylene)indane-1,3-dione, also known as thienylindandione, is a synthetic organic compound with promising biological properties . It has the empirical formula C14H8O2S and a molecular weight of 240.28 .
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as 2-(3-Thienylmethylene)indane-1,3-dione, often involves Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic conditions .Molecular Structure Analysis
The molecular structure of 2-(3-Thienylmethylene)indane-1,3-dione can be represented by the SMILES stringO=C1c2ccccc2C(=O)\\C1=C/c3ccsc3 . Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Thienylmethylene)indane-1,3-dione include a molecular weight of 240.28 and a density of 1.4±0.1 g/cm3 . The boiling point is 440.8±45.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry
Indane-1,3-dione derivatives can find applications in medicinal chemistry . They can be used in the synthesis of various pharmaceutical compounds due to their bioactivity.
Organic Electronics
These compounds can also be used in organic electronics . They can contribute to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Photopolymerization
Indane-1,3-dione derivatives can be used in photopolymerization processes . They can act as photoinitiators, starting the polymerization process when exposed to light.
Optical Sensing
These compounds can be used in optical sensing applications . They can be used to develop sensors that respond to changes in light.
Non-linear Optical (NLO) Applications
Indane-1,3-dione derivatives can find applications in non-linear optics . They can be used in the development of devices such as optical switches and modulators.
Biosensing
These compounds can be used in biosensing applications . They can be used to develop biosensors for detecting various biological substances.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers for potential applications .
Biochemical Pathways
Indane-1,3-dione, a closely related compound, is known to be a versatile building block used in various applications, suggesting that it may interact with multiple biochemical pathways .
properties
IUPAC Name |
2-(thiophen-3-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2S/c15-13-10-3-1-2-4-11(10)14(16)12(13)7-9-5-6-17-8-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCAOFAELGQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CSC=C3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienylmethylene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)
![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

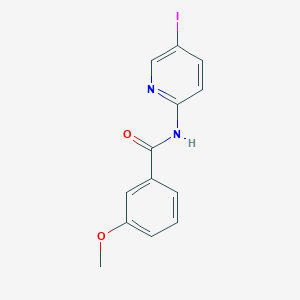
![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)
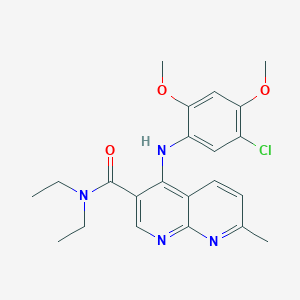
![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)
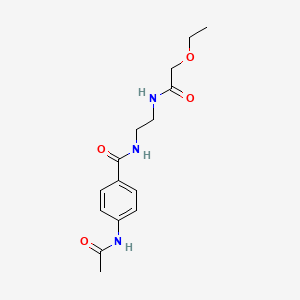
![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

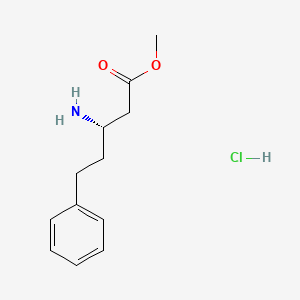
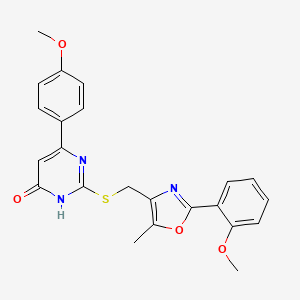
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)